molecular formula C27H34N2O4S B11772321 Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11772321
M. Wt: 482.6 g/mol
InChI Key: UJNJZBCECNWRKI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C27H34N2O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[2-[cyclohexyl-(4-methylbenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H34N2O4S/c1-3-33-27(32)24-21-11-7-8-12-22(21)34-25(24)28-23(30)17-29(20-9-5-4-6-10-20)26(31)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3,(H,28,30)

InChI Key

UJNJZBCECNWRKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Gewald Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a one-pot cyclocondensation process. A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (12 mmol), and elemental sulfur (15 mmol) in absolute ethanol is refluxed under nitrogen for 8 hours with triethylamine (2 mol%) as a catalyst . The reaction proceeds through the formation of an α,β-unsaturated nitrile intermediate, which undergoes thiophene ring closure upon sulfur incorporation.

Optimization Insights

  • Solvent : Ethanol outperforms DMF or THF due to superior solubility of sulfur .

  • Temperature : Reflux at 78°C ensures complete cyclization without decarboxylation.

  • Workup : Acidification with 2 M HCl precipitates the product, which is recrystallized from ethanol/water (1:3) to achieve 85% yield .

Characterization via 1H^1H NMR (400 MHz, CDCl3_3 ) confirms the structure: δ 1.33 (t, 3H, CH2_2CH3_3), 1.72–1.85 (m, 4H, cyclohexyl CH2_2), 2.54 (s, 2H, thiophene CH2_2), 4.28 (q, 2H, OCH2_2), 5.21 (s, 2H, NH2_2) . IR shows absorptions at 3323 cm1^{-1} (NH2_2) and 1685 cm1^{-1} (C=O) .

Synthesis of N-Cyclohexyl-4-methylbenzamide

N-Cyclohexyl-4-methylbenzamide is prepared by reacting 4-methylbenzoyl chloride (10 mmol) with cyclohexylamine (12 mmol) in dry dichloromethane under nitrogen . Triethylamine (15 mmol) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours.

Reaction Conditions

  • Solvent : Dichloromethane enables rapid mixing and exothermic control.

  • Purification : Column chromatography (SiO2_2, hexane:ethyl acetate 4:1) yields 92% pure product .

1H^1H NMR (400 MHz, CDCl3_3 ): δ 1.20–1.45 (m, 5H, cyclohexyl), 2.40 (s, 3H, CH3_3), 3.80–3.95 (m, 1H, NCH), 7.25 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 6.10 (s, 1H, NH) .

Preparation of (N-Cyclohexyl-4-methylbenzamido)acetic Acid

The acetic acid linker is introduced via a two-step protocol:

  • Chloroacetylation : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dry THF at 0°C, yielding ethyl 2-(chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (87% yield).

  • Nucleophilic Substitution : The chloroacetamido intermediate (4 mmol) is treated with N-cyclohexyl-4-methylbenzamide (4.4 mmol) and K2_2CO3_3 (8 mmol) in DMF at 60°C for 24 hours, forming the target acetamido derivative .

Critical Parameters

  • Base : Potassium carbonate prevents over-alkylation.

  • Solvent : DMF enhances nucleophilicity of the benzamide’s amine .

Final Coupling and Characterization

The target compound is obtained by activating (N-cyclohexyl-4-methylbenzamido)acetic acid (3 mmol) with EDCl (3.3 mmol) and HOBt (3.3 mmol) in DCM, followed by reaction with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3 mmol) at 25°C for 18 hours . Purification via flash chromatography (hexane:ethyl acetate 3:1) affords a 78% yield.

Spectroscopic Validation

  • IR : 1680 cm1^{-1} (ester C=O), 1655 cm1^{-1} (amide C=O) .

  • 1H^1H NMR : δ 1.30 (t, 3H, CH2_2CH3_3), 2.38 (s, 3H, CH3_3), 3.85 (m, 1H, NCH), 6.95–7.70 (m, 4H, Ar-H), 8.20 (s, 1H, NH) .

  • HRMS : [M+H]+^+ calcd. for C28_{28}H35_{35}N3_3O4_4S: 516.2291; found: 516.2289 .

Comparative Analysis of Synthetic Routes

StepYield (%)Purity (%)Key Optimization Factor
Gewald Reaction8597Triethylamine catalyst loading
Benzamide Synthesis9299Solvent choice (DCM)
Acetamido Coupling7895EDCl/HOBt activation

Chemical Reactions Analysis

Knoevenagel Condensation for Acrylamido Derivatives

The compound’s active methylene group (adjacent to the cyanoacetamido moiety) participates in Knoevenagel condensation with substituted benzaldehydes. This reaction, conducted in toluene with piperidine and acetic acid as catalysts under reflux (5–6 hours), yields ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates .

Example Reaction Parameters

ReactantsSolventCatalystTemperatureYield (%)
Substituted benzaldehydesToluenePiperidine/AcOHReflux55–95

Key products include derivatives with electron-withdrawing or donating substituents (e.g., nitro, methoxy) on the phenyl ring, enhancing biological activity .

Nucleophilic Substitution at the Amide Group

The acetamido side chain undergoes nucleophilic substitution with amines or thiols. For instance:

  • Reaction with cyclohexylamine in dichloromethane (DCM) and triethylamine yields alkylated products via displacement of the leaving group (e.g., chloroacetyl intermediates) .

  • Benzoylation with benzoyl chloride in benzene forms N-benzoyl derivatives, confirmed by IR spectroscopy (N–H stretch at 3418 cm⁻¹) .

Thiourea and Urea Derivative Formation

The primary amine group reacts with phenyl isothiocyanate or ethyl isothiocyanate to form thiourea or urea derivatives. For example:

  • Treatment with phenyl isothiocyanate in ethanol produces N,N-disubstituted thiourea derivatives (e.g., compound 2 ) .

  • Cyclohexylthioureido derivatives (e.g., 44a , 44b ) exhibit enhanced antitumor activity compared to n-butyl analogues due to improved membrane permeability .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

  • Reaction with hydrazine hydrate converts potassium dithiocarbazate intermediates into triazolethione derivatives (e.g., compound 19 ) .

  • Refluxing in phosphoryl chloride (POCl₃) generates chloro derivatives (e.g., compound 20 ), precursors for hydrazino compounds .

Hydrolysis of Ester and Amide Groups

The ethyl ester moiety is susceptible to hydrolysis under basic or acidic conditions, yielding carboxylic acid derivatives. Similarly, the amide bond can hydrolyze to release the parent amine, though this is typically minimized in synthetic protocols to preserve pharmacological activity .

Functionalization via Acylation

The tetrahydrobenzo[b]thiophene core undergoes electrophilic substitution at the α-position to the carbonyl group. For example:

  • Chloroacetylation with chloroacetyl chloride introduces chloromethyl groups, enabling further alkylation or cross-coupling reactions .

  • Benzoylation at the 4-position enhances π-stacking interactions in target binding .

Selectivity in Reactivity

  • Ester vs. Amide Reactivity : The ethyl ester group reacts preferentially with nucleophiles (e.g., hydrazine) over the amide under mild conditions .

  • Steric Effects : Bulky substituents (e.g., cyclohexyl) on the acetamido group hinder reactions at the tetrahydrobenzo[b]thiophene core .

Scientific Research Applications

Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do solvent and catalyst choices influence reaction yield?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

  • Step 1: Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with acylating agents (e.g., benzoyl chloride or 4-methylbenzamido-acetyl chloride) in chloroform under reflux (9–12 hours) to form intermediate acetamido derivatives .
  • Step 2: Cyclization using glacial acetic acid and DMSO as catalysts, which enhances heterocyclization efficiency. Ethanol or toluene is often used as a solvent for reflux, with yields ranging from 72% to 94% depending on substituent reactivity .
    Key Considerations:
  • Polar aprotic solvents (e.g., DMSO) improve cyclization rates by stabilizing transition states.
  • Catalytic piperidine/acetic acid mixtures are effective for Knoevenagel condensations in toluene .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming substituent connectivity and detecting intramolecular hydrogen bonding (e.g., N–H⋯O motifs). Peaks at δ 1.25–1.80 ppm (cyclohexyl CH2) and δ 8.13 ppm (amide NH) are diagnostic .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiophene ring (C–S, ~1268 cm⁻¹) vibrations .
  • X-ray Crystallography: Resolves molecular conformation, including dihedral angles between aromatic/heterocyclic rings (e.g., 8.13° between thiophene and phenyl rings) and disorder in methylene groups (refined using SHELXL97) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered methylene groups?

Methodological Answer:
Disordered groups (e.g., cyclohexene methylenes in ) require:

  • Anisotropic Refinement: Apply the EADP instruction in SHELXL97 to model disorder with site occupation factors (e.g., 0.641 vs. 0.359) .
  • Riding Hydrogen Models: Position H atoms geometrically (C–H = 0.93–0.97 Å) and refine with isotropic displacement parameters .
  • Validation Tools: Use R-factor convergence (< 5%) and difference density maps to confirm model accuracy .

Advanced: What strategies assess anti-tyrosinase or antibacterial activity, and which structural motifs drive efficacy?

Methodological Answer:

  • Bioactivity Assays:
    • Anti-tyrosinase: Measure IC50 via spectrophotometric monitoring of L-DOPA oxidation inhibition .
    • Antibacterial: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Critical Motifs:
    • The tetrahydrobenzo[b]thiophene core enhances planar stacking with enzyme active sites.
    • N-cyclohexyl-4-methylbenzamido groups improve lipophilicity, aiding membrane penetration .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzamido ring. Test for changes in IC50/MIC .
  • Molecular Docking: Simulate binding to tyrosinase (PDB: 2Y9X) or bacterial enzymes (e.g., DNA gyrase) to predict substituent effects on binding energy .
  • Data Analysis: Correlate logP values with bioactivity; higher lipophilicity often improves membrane permeability but may reduce solubility .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation:
    • Ammonium Chloride: Generated during benzoylisothiocyanate reactions; removed by filtration .
    • Oligomerization: Minimized by using excess acylating agent and controlled reflux temperatures .
  • Purification: Recrystallization from ethanol or methanol removes unreacted starting materials .

Advanced: How does intramolecular hydrogen bonding influence molecular conformation and stability?

Methodological Answer:

  • S(6) Ring Motif: Formed via N–H⋯O hydrogen bonds (2.02 Å), stabilizing the half-chair conformation of the tetrahydrobenzo[b]thiophene ring .
  • Impact on Reactivity: Reduced rotational freedom enhances stereochemical control during subsequent derivatization (e.g., Knoevenagel condensations) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles to avoid skin/eye irritation (Category 2/2A) .
  • Ventilation: Conduct reactions in fume hoods to limit inhalation exposure (specific target organ toxicity, respiratory system) .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

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